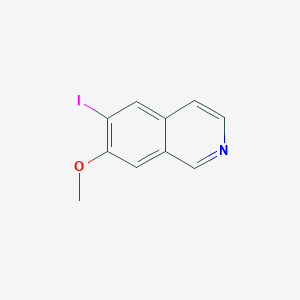

6-Iodo-7-methoxyisoquinoline

Overview

Description

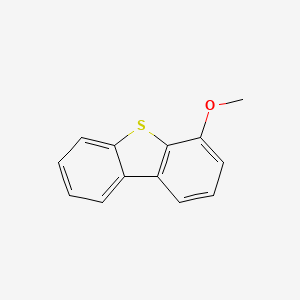

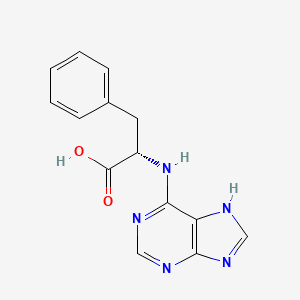

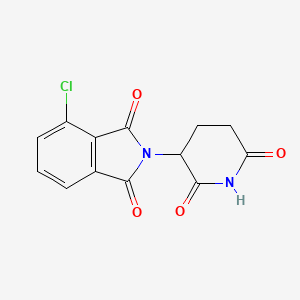

6-Iodo-7-methoxyisoquinoline is a compound that belongs to the class of isoquinolines . Isoquinolines are heterocyclic compounds consisting of a benzene ring fused to a pyridine ring . The compound has a molecular formula of C10H8INO .

Synthesis Analysis

The synthesis of 6-Iodo-7-methoxyisoquinoline and similar compounds has been reported in the literature . For instance, 6-Iodo-substituted carboxy-quinolines were obtained using a one-pot, three-component method with trifluoroacetic acid as a catalyst under acidic conditions . The starting components were iodo-aniline, pyruvic acid, and phenyl-substituted aldehydes or O-heterocycles .Molecular Structure Analysis

The molecular structure of 6-Iodo-7-methoxyisoquinoline is characterized by the presence of an isoquinoline ring, a methoxy group at the 7-position, and an iodine atom at the 6-position .Scientific Research Applications

- In vivo and in vitro screening for potential drug development. Results Summary: The compound serves as a pharmacophore in medicinal chemistry, leading to the development of new drugs with substantial efficacies .

- In vitro testing against various microbial strains. Results Summary: The derivatives exhibit significant inhibitory effects on microbial adhesion, which is crucial in biofilm development, suggesting potential as novel antimicrobial agents .

- Biochemical assays to test AChE and butyrylcholinesterase (BChE) inhibitory activity. Results Summary: One derivative exhibited increased activity against BChE, suggesting potential therapeutic applications in Alzheimer’s disease management .

- Evaluation of optical and electrochemical properties. Results Summary: The iodinated quinolines contribute to strong absorption in the visible region, indicating their suitability for solar energy applications .

- Testing in photoredox catalytic reactions. Results Summary: The modified dyes show potential in driving photoredox reactions, opening new avenues for synthetic methodologies .

- Testing for triplet photosensitizing ability. Results Summary: These compounds exhibit the desired electronic properties for effective use in photodynamic therapy, demonstrating their potential in medical applications .

- ADMET profiling and molecular docking studies. Results Summary: Some derivatives showed high anticancer effects with low toxicity against normal cells, indicating their potential as effective cancer treatments .

- Utilizing cross-coupling reactions to introduce various functional groups. Results Summary: The versatility of iodoquinoline enables the construction of a wide array of organic compounds, expanding the toolkit available to synthetic chemists .

- Characterization of electronic and photophysical properties. Results Summary: The unique properties of these compounds contribute to the development of materials with desired electronic characteristics for various applications .

- Application in imaging or tracking biological molecules. Results Summary: These derivatives provide insights into biological mechanisms, aiding in the understanding of complex biological systems .

- Study of degradation pathways and by-products. Results Summary: Iodoquinolines facilitate the efficient degradation of harmful compounds, contributing to cleaner environments .

- Analysis of the interaction between iodoquinolines and nanoparticle surfaces. Results Summary: The stabilizing effect of iodoquinolines on nanoparticles is crucial for their application in various fields, including medicine and electronics .

- ADMET profiling and molecular docking studies. Results Summary: Some derivatives demonstrated high anticancer effects with low toxicity against normal cells, suggesting their potential as targeted cancer therapies .

Future Directions

properties

IUPAC Name |

6-iodo-7-methoxyisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNBYMCAENDETE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CN=CC2=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodo-7-methoxyisoquinoline | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Fluorophenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B3118880.png)

![(E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B3118891.png)

![5-[(1R,5R,8S)-8-Hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B3118919.png)

![N-[(2S)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide](/img/structure/B3118947.png)